Thiazolo[5,4-d]pyrimidine-7(6H)-thione
Description
Structure
3D Structure
Properties
CAS No. |
40769-89-9 |
|---|---|
Molecular Formula |
C5H3N3S2 |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione |
InChI |
InChI=1S/C5H3N3S2/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9) |
InChI Key |
LKMUGGHJDVQIQC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=S)N1)N=CS2 |
Canonical SMILES |
C1=NC2=C(C(=S)N1)N=CS2 |
Other CAS No. |
40769-89-9 |
Origin of Product |
United States |
Synthetic Methodologies for Thiazolo 5,4 D Pyrimidine 7 6h Thione and Its Structural Analogues
Multi-Step Synthetic Approaches
Multi-step syntheses offer a versatile and controlled approach to the construction of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold. These methods involve the sequential formation of the thiazole (B1198619) and pyrimidine (B1678525) rings, followed by the introduction of the thione moiety.
Condensation-Cyclization Sequences for Thiazolo[5,4-d]pyrimidine Framework Formation
A common strategy for constructing the thiazolo[5,4-d]pyrimidine framework involves the initial formation of a functionalized thiazole ring, which then undergoes a condensation-cyclization reaction to form the fused pyrimidine ring.
One approach begins with the synthesis of a 2-aminothiazole (B372263) derivative. This intermediate can then be reacted with a suitable reagent to build the pyrimidine ring. For instance, the reaction of a 2-aminothiazole with a compound containing a dicarbonyl equivalent can lead to the formation of the fused pyrimidine ring through a cyclocondensation reaction. The specific reagents and conditions for this cyclization can be varied to introduce different substituents on the pyrimidine ring.
Another example involves the reaction of 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide with aromatic aldehydes or acetic anhydride (B1165640) to form the thiazolo[5,4-d]pyrimidine core. arkat-usa.org This method provides a direct route to the fused ring system from a pre-functionalized thiazole precursor.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide | Aromatic Aldehydes | 2-Aryl-3-phenyl-2,3-dihydrothiazolo[5,4-d]pyrimidin-7(6H)-one | Not Specified | arkat-usa.org |
| 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide | Acetic Anhydride | 2-Methyl-3-phenyl-3H-thiazolo[5,4-d]pyrimidin-7(6H)-one | Not Specified | arkat-usa.org |
Strategic Thionation Methods for Introducing the Thione Moiety
The introduction of the thione group at the 7-position of the thiazolo[5,4-d]pyrimidine ring is a crucial step in the synthesis of the target compound. This is often achieved by the thionation of a corresponding oxo-analogue, such as a thiazolo[5,4-d]pyrimidin-7(6H)-one.
A widely used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). researchgate.netresearchgate.netnih.govorganic-chemistry.org This reagent is known for its mild and efficient conversion of carbonyl groups to thiocarbonyl groups. The reaction is typically carried out by heating the thiazolo[5,4-d]pyrimidin-7(6H)-one with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene.
Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for thionation. google.com While effective, it often requires harsher reaction conditions compared to Lawesson's reagent. The choice of thionating agent can depend on the specific substrate and the desired reaction conditions.
| Starting Material | Thionating Agent | Product | Reaction Conditions | Reference |
| Thiazolo[5,4-d]pyrimidin-7(6H)-one derivative | Lawesson's Reagent | Thiazolo[5,4-d]pyrimidine-7(6H)-thione derivative | Toluene, reflux | researchgate.netresearchgate.netnih.govorganic-chemistry.org |
| 5-Aroylamino-6-hydroxypyrimidin-4-one | Phosphorus pentasulfide | 2-Aryl-6H,7H- researchgate.netresearchgate.netthiazolo[5,4-d]pyrimidine-7-thione | Pyridine, reflux | researchgate.net |
Gewald-Type Reactions in Precursor Synthesis
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which are key precursors for the construction of the thiazolo[5,4-d]pyrimidine ring system. arkat-usa.orgnih.govmdpi.comorganic-chemistry.orgscilit.comresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. nih.govorganic-chemistry.org
The resulting 2-aminothiophene is often substituted with functional groups that can be readily utilized in subsequent cyclization reactions to form the pyrimidine ring. For example, a 2-aminothiophene-3-carbonitrile (B183302) derivative can be prepared via the Gewald reaction. The amino and cyano groups are then suitably positioned for the construction of the fused pyrimidine ring.
Modifications of the Gewald reaction, such as using microwave irradiation, have been shown to improve reaction yields and reduce reaction times. nih.gov
| Carbonyl Compound | α-Cyano Compound | Base | Product | Yield (%) | Reference |
| Cyclohexanone | Malononitrile (B47326) | Morpholine (B109124) | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | High | researchgate.net |
| Various ketones/aldehydes | Ethyl cyanoacetate (B8463686) | Amine | Substituted 2-aminothiophenes | Good | nih.gov |
Advanced and Convergent Synthesis Techniques
To improve efficiency and reduce the number of synthetic steps, advanced and convergent strategies have been developed. These methods often involve one-pot reactions where multiple bond-forming events occur in a single reaction vessel.
One-Pot Cyclocondensation Strategies
One-pot syntheses offer significant advantages in terms of time, resources, and environmental impact. researchgate.netnih.govmdpi.comresearchgate.networldwidejournals.com In the context of thiazolo[5,4-d]pyrimidine synthesis, a one-pot approach can involve the simultaneous or sequential reaction of multiple components to directly form the fused heterocyclic system.
For example, a three-component reaction between an aldehyde, malononitrile, and 3-amino-1,2,4-triazole in the presence of a base can afford triazolo[4,3-a]pyrimidine derivatives in a single step. nih.gov While not the exact target scaffold, this demonstrates the principle of one-pot cyclocondensation for related fused pyrimidine systems.
Another approach involves the reaction of a pyrimidine derivative, chloroacetic acid, acetic anhydride, and an aldehyde to synthesize fused thiazolo pyrimidine compounds. organic-chemistry.orgresearchgate.net This method allows for the direct construction of the thiazole ring onto a pre-existing pyrimidine core.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aromatic Aldehyde | Malononitrile | 3-Amino-1,2,4-triazole | NaOH, Ethanol | 5-Amino-7-aryl-7,8-dihydro- researchgate.netnih.govtriazolo[4,3-a]pyrimidine-6-carbonitriles | Moderate to Good | nih.gov |
| Pyrimidine derivative | Chloroacetic acid, Acetic anhydride | Aldehyde | - | Fused thiazolo pyrimidine compounds | 66-93 | organic-chemistry.orgresearchgate.net |
Utilizing 2-Aroylaminomalonodiamides in Ring Construction
A specific and efficient method for the synthesis of 2-aryl-6H,7H- researchgate.netresearchgate.netthiazolo[5,4-d]pyrimidine-7-thiones involves the use of 2-aroylaminomalonodiamides as key precursors. researchgate.netresearchgate.net This approach provides a direct route to the target thione derivatives.
The synthesis begins with the preparation of 2-aroylaminomalonodiamides. These compounds can then be cyclized to form a 5-aroylamino-6-hydroxypyrimidin-4-one intermediate. Subsequent treatment of this intermediate with a thionating agent, such as phosphorus pentasulfide in pyridine, leads to the formation of the desired 2-aryl-6H,7H- researchgate.netresearchgate.netthiazolo[5,4-d]pyrimidine-7-thione. researchgate.net This method is particularly useful for introducing aryl substituents at the 2-position of the thiazolo[5,4-d]pyrimidine core.
| 2-Aroylaminomalonodiamide Derivative | Cyclization Conditions | Thionation Conditions | Final Product | Yield (%) | Reference |
| 2-Benzoylaminomalonodiamide | Sodium ethoxide, ethanol | Phosphorus pentasulfide, pyridine | 2-Phenyl-6H,7H- researchgate.netresearchgate.netthiazolo[5,4-d]pyrimidine-7-thione | 80 | researchgate.net |
| 2-(4-Methylbenzoyl)aminomalonodiamide | Sodium ethoxide, ethanol | Phosphorus pentasulfide, pyridine | 2-(4-Methylphenyl)-6H,7H- researchgate.netresearchgate.netthiazolo[5,4-d]pyrimidine-7-thione | Not Specified | researchgate.net |
| 2-(4-Chlorobenzoyl)aminomalonodiamide | Sodium ethoxide, ethanol | Phosphorus pentasulfide, pyridine | 2-(4-Chlorophenyl)-6H,7H- researchgate.netresearchgate.netthiazolo[5,4-d]pyrimidine-7-thione | Not Specified | researchgate.net |
Derivatization during Synthesis and Post-Synthetic Modification
The modification of the core thiazolo[5,4-d]pyrimidine structure is crucial for developing a diverse range of derivatives with specific chemical properties and potential applications. Key strategies involve the targeted functionalization of the pyrimidine portion of the fused ring system. These modifications often begin with halogenation, which activates the ring for subsequent reactions, followed by nucleophilic displacement and alkylation to introduce a variety of substituents.
Halogenation of the Pyrimidine Ring System
A common and effective method for activating the thiazolo[5,4-d]pyrimidine scaffold for further functionalization is the halogenation of its pyrimidine ring. This is typically achieved by converting hydroxyl or thione groups into chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation. For instance, thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives can be treated with POCl₃, often under microwave irradiation, to yield the corresponding 5,7-dichloro bicyclic derivatives. nih.gov Similarly, refluxing a thiazolopyrimidine precursor with POCl₃ can produce the chlorinated analogue. scilit.com This chlorination step is a pivotal synthetic maneuver, transforming a relatively inert precursor into a highly reactive intermediate suitable for a wide array of derivatizations. nih.govscilit.com
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives | POCl₃ | Microwave irradiation, 160 °C, 30 min | 5,7-Dichlorothiazolo[5,4-d]pyrimidine derivatives | nih.gov |
| 2-Substituted-thiazolo[5,4-d]pyrimidinone | POCl₃ | Reflux | Corresponding chlorothiazolopyrimidine | scilit.com |
Subsequent Nucleophilic Displacement Reactions for Functionalization
The chloro-substituted thiazolo[5,4-d]pyrimidines generated via halogenation are versatile intermediates for introducing diverse functional groups through nucleophilic displacement reactions. The chlorine atoms at positions 5 and/or 7 of the pyrimidine ring can be selectively or sequentially replaced by a variety of nucleophiles.
A straightforward example is the reaction with ammonia (B1221849). Treating a 5,7-dichloro derivative with an aqueous solution of ammonia can lead to the selective replacement of one chloro group, furnishing 7-amino-5-chloro substituted intermediates. nih.gov Other nitrogen-based nucleophiles, such as aromatic amines and hydrazine (B178648) hydrate, can also be employed to displace the chloro group, leading to the formation of substituted aminothiazolopyrimidines. scilit.com Furthermore, sulfur nucleophiles like thiourea (B124793) can be used, resulting in the formation of thiazolopyrimidinedithiones. scilit.com
More advanced functionalization can be achieved through cross-coupling reactions. For example, the 5-chloro group of 7-amino-5-chlorothiazolo[5,4-d]pyrimidines can be replaced using Suzuki coupling conditions, reacting the chloro-intermediate with various boronic acids in the presence of a palladium catalyst to introduce aryl or heteroaryl substituents at the C5-position. nih.gov
| Substrate | Nucleophile/Reagent | Resulting Functional Group/Product | Reference |
|---|---|---|---|
| 5,7-Dichlorothiazolo[5,4-d]pyrimidine | Aqueous Ammonia (33%) | 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine | nih.gov |
| Chlorothiazolopyrimidine | Aromatic Amine | Substituted aminothiazolopyrimidine | scilit.com |
| Chlorothiazolopyrimidine | Hydrazine Hydrate | Hydrazinothiazolopyrimidine | scilit.com |
| Chlorothiazolopyrimidine | Thiourea | Thiazolopyrimidinedithione | scilit.com |
| 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine | R-B(OH)₂, Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃ | 7-Amino-5-aryl/heteroaryl-thiazolo[5,4-d]pyrimidine | nih.gov |
Alkylation Reactions at Heteroatom Centers
Alkylation is another key strategy for derivatizing the thiazolo[5,4-d]pyrimidine scaffold, typically occurring at available nitrogen or sulfur atoms. The thione group, as found in this compound, is particularly amenable to S-alkylation.
For example, thiazolopyrimidinedithiones can be readily S-alkylated by reacting them with halo compounds (e.g., alkyl halides) or Michael acceptors like acrylonitrile. scilit.com This reaction introduces an alkyl or cyanoethyl group onto the sulfur atom of the thione moiety. scilit.com The general principle involves the reaction of a pyrimidine-thione with an alkylating agent, such as ethyl bromoacetate (B1195939), often in a suitable solvent like acetone, to yield the corresponding S-alkylated product. ijnc.ir These reactions are valuable for modifying the solubility and steric properties of the molecule, as well as for providing a handle for further synthetic transformations.
| Substrate | Alkylating Agent | Site of Alkylation | Product Type | Reference |
|---|---|---|---|---|
| Thiazolopyrimidinedithione | Halo compounds (e.g., alkyl halides) | Sulfur (S-alkylation) | S-alkylated thiazolopyrimidine | scilit.com |
| Thiazolopyrimidinedithione | Acrylonitrile | Sulfur (S-alkylation) | S-cyanoethylated thiazolopyrimidine | scilit.com |
| Dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | Sulfur (S-alkylation) | S-alkylated intermediate | ijnc.ir |
Chemical Reactivity and Transformation Studies of Thiazolo 5,4 D Pyrimidine 7 6h Thione
Redox Chemistry
The sulfur atom in the thione group and the thiazole (B1198619) ring allows for a range of oxidation and reduction reactions, leading to a variety of derivatives with modified electronic and biological properties.
Oxidation Pathways to Sulfoxide (B87167) and Sulfone Derivatives
While direct oxidation studies on Thiazolo[5,4-d]pyrimidine-7(6H)-thione are not extensively documented in readily available literature, the oxidation of the sulfur atom within the thiazole ring of related compounds has been reported. For instance, the cyclization of 6-substituted-5-nitro-1-propyluracils can lead to the formation of 2-substituted-4-propylthiazolo[5,4-d]pyrimidine-5,7(4H)-dione-1-oxides. researchgate.net This indicates that the thiazole sulfur can be oxidized to a sulfoxide.
The thione group, in principle, can also be oxidized to the corresponding sulfoxide (a thione S-oxide) and subsequently to a sulfine (B13751562) (a thione S,S-dioxide). However, these species are often unstable and can undergo further reactions. The oxidation of the exocyclic thione group is a potential pathway to introduce new functionalities, but specific studies on this compound are needed to confirm these pathways and isolate the resulting products.
| Starting Material | Oxidizing Agent | Product | Reference |
| 6-substituted-5-nitro-1-propyluracils | (Implied in cyclization) | 2-substituted-4-propylthiazolo[5,4-d]pyrimidine-5,7(4H)-dione-1-oxides | researchgate.net |
Reduction Reactions Leading to Thiazolidine (B150603) Analogues
The reduction of the thiazole ring in this compound to a thiazolidine analogue represents a significant structural transformation from a planar aromatic system to a saturated heterocyclic ring. This transformation would fundamentally alter the molecule's shape and electronic properties. Specific and detailed research on the reduction of this compound leading to thiazolidine analogues is not prominently reported in the surveyed literature. However, this type of reduction is a known transformation for some heterocyclic systems and could potentially be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, under specific reaction conditions. The feasibility and outcome of such reactions would be highly dependent on the substituents present on the ring system and the chosen reduction methodology.
Nucleophilic and Electrophilic Reactivity at the Thione Group
The thione group (C=S) in this compound is a key site for both nucleophilic and electrophilic attack. The sulfur atom is nucleophilic, while the carbon atom is electrophilic, allowing for a diverse range of reactions.
The thione can exist in tautomeric equilibrium with the corresponding thiol form, 7-mercaptothiazolo[5,4-d]pyrimidine. This allows for reactions at the sulfur atom, such as alkylation. For instance, S-alkylated thiazolopyrimidines have been synthesized by reacting the corresponding dithione with halo compounds or acrylonitrile. scilit.com
The thione group can also be converted to other functional groups. For example, the conversion of a related chlorothiazolopyrimidine to a thiazolopyrimidinedithione can be achieved by reaction with thiourea (B124793). scilit.com Furthermore, studies on pyrimidine-thiones have shown that they can react with various nucleophilic reagents. nih.gov
| Reagent | Reaction Type | Product | Reference |
| Halo compounds/Acrylonitrile | S-alkylation | S-alkylated thiazolopyrimidines | scilit.com |
| Thiourea | Nucleophilic substitution | Thiazolopyrimidinedithione | scilit.com |
Structural Elaboration and Ring System Modifications
The thiazolo[5,4-d]pyrimidine (B3050601) scaffold can be further elaborated through annulation reactions to create more complex fused heterocyclic systems or by introducing substituents at specific positions on the thiazole and pyrimidine (B1678525) rings.
Annulation Reactions to Form Fused Heterocyclic Systems
Annulation reactions involving the thiazolo[5,4-d]pyrimidine core can lead to the formation of novel polycyclic systems with potentially interesting biological activities. While specific examples starting from this compound are not extensively detailed, the principles of annulation can be inferred from related heterocyclic systems. For instance, the synthesis of thiazolo[4,5-b]pyridines fused with triazole or pyrimidine rings has been achieved through base-promoted reactions of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles like triazole-5-thiols and 4-oxopyrimidine-2-thiones. researchgate.net This suggests that the pyrimidine ring of this compound could potentially undergo annulation with appropriate reagents to form larger, fused structures.
Regioselective Substitutions on the Thiazole and Pyrimidine Moieties
Regioselective substitution is crucial for the development of derivatives with specific properties. In the thiazolo[5,4-d]pyrimidine system, both the thiazole and pyrimidine rings are susceptible to substitution, with the reaction sites being influenced by the existing substituents and reaction conditions.
The pyrimidine ring, being electron-deficient, is prone to nucleophilic substitution, particularly at positions that can be activated with a leaving group. For example, a chloro group on the pyrimidine ring of a thiazolopyrimidine derivative can be displaced by various nucleophiles. The synthesis of 7-amino-5-chloro substituted intermediates from 5,7-dichloro bicyclic derivatives demonstrates the regioselective substitution at the 7-position. nih.gov This 5-chloro group can then be further substituted. nih.gov
Electrophilic substitution on the thiazole ring is also a possibility, although less common for this fused system due to the deactivating effect of the pyrimidine ring. However, the synthesis of various 2-aryl-6H,7H- nih.govdmed.org.uathiazolo[5,4-d]pyrimidine-7-thiones indicates that substitution at the 2-position of the thiazole ring is a common strategy, often achieved by using substituted starting materials in the ring-forming reaction. researchgate.net
| Position | Reaction Type | Example Product | Reference |
| 7-position (pyrimidine) | Nucleophilic substitution | 7-amino-5-chlorothiazolo[5,4-d]pyrimidine | nih.gov |
| 5-position (pyrimidine) | Nucleophilic substitution | 5-substituted-7-aminothiazolo[5,4-d]pyrimidine | nih.gov |
| 2-position (thiazole) | (Typically from starting materials) | 2-aryl-6H,7H- nih.govdmed.org.uathiazolo[5,4-d]pyrimidine-7-thione | researchgate.net |
Reactivity with Active Methylene (B1212753) Compounds for Further Derivatization
The derivatization of the this compound core through reactions with active methylene compounds represents a key strategy for the synthesis of novel derivatives with potential biological activities. The thione functionality at the 7-position serves as a versatile handle for introducing various substituents, primarily through S-alkylation followed by subsequent cyclization or modification.
Research into the reactivity of analogous heterocyclic systems, such as pyrimidine-2-thiones, has demonstrated the propensity of the thione group to undergo S-alkylation with α-halo esters like ethyl bromoacetate (B1195939), leading to the formation of thiazolopyrimidine derivatives. This reaction typically proceeds through the initial formation of an S-alkylated intermediate, which then undergoes an intramolecular cyclization.
While direct studies on this compound are limited, the chemical principles suggest a similar reaction pathway. The sulfur atom of the thione group is nucleophilic and can react with electrophilic carbon atoms of active methylene compounds that contain a leaving group, such as a halide.
Furthermore, the introduction of active methylene moieties at the 7-position of the thiazolo[5,4-d]pyrimidine scaffold has been achieved from a 7-chloro precursor. For instance, the reaction of a 7-chloro-thiazolo[5,4-d]pyrimidine with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) leads to the formation of 7-(dicyanomethyl) and 7-[cyano(ethoxycarbonyl)methyl] derivatives, respectively. This indicates that the C7 position is susceptible to nucleophilic substitution by carbanions generated from active methylene compounds.
Although not a direct reaction with the thione, this highlights the feasibility of incorporating these versatile groups into the molecule. The resulting derivatives, containing reactive nitrile and ester functionalities, can serve as precursors for a wide range of further chemical transformations, including the synthesis of fused heterocyclic systems.
Studies on related thiazolopyrimidinedithiones have also shown that S-alkylation with halo compounds is a viable method for derivatization. scilit.com This further supports the potential for this compound to react with halogenated active methylene compounds.
The general reactivity pattern suggests that this compound can be S-alkylated with reagents such as ethyl bromoacetate or chloroacetonitrile. The resulting S-substituted intermediates possess a reactive methylene group that can be exploited for subsequent intramolecular cyclization reactions, leading to the formation of new fused ring systems. The specific conditions for these reactions, including the choice of base and solvent, would be critical in directing the outcome of the transformation.
Table 1: Potential Reactions of this compound with Active Methylene Compounds
| Active Methylene Compound | Potential Intermediate | Potential Final Product | Reaction Type |
| Ethyl bromoacetate | 7-(Ethoxycarbonylmethyl)thio-thiazolo[5,4-d]pyrimidine | Fused thiazolo[3,2-a]pyrimidinone derivative | S-alkylation followed by intramolecular cyclization |
| Chloroacetonitrile | 7-(Cyanomethyl)thio-thiazolo[5,4-d]pyrimidine | Fused aminothiazolopyrimidine derivative | S-alkylation followed by intramolecular cyclization |
| Bromomalononitrile | 7-(Dicyanomethyl)thio-thiazolo[5,4-d]pyrimidine | Further derivatizable intermediate | S-alkylation |
Structure Activity Relationship Sar and Molecular Design Principles for Thiazolo 5,4 D Pyrimidine 7 6h Thione Analogues
Impact of Substituent Variation on Molecular Behavior and Reactivity
Substitutions on the thiazolo[5,4-d]pyrimidine (B3050601) ring system significantly influence the electronic distribution and, consequently, the reactivity of the molecule. For instance, the introduction of different amine and mercapto-arene groups has been a strategy to modulate the biological activity of these compounds. mdpi.com The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can alter the nucleophilicity and electrophilicity of various positions on the heterocyclic core.
In a series of synthesized thiazolo[5,4-d]pyrimidine derivatives, the variation of substituents at three key regions of the core structure was conducted to establish a clear structure-activity relationship. One notable finding from these studies was that the introduction of a morpholine (B109124) substituent led to a derivative with potent and selective antiproliferative activity. nih.gov This highlights how the steric bulk and electronic properties of a substituent can dictate the molecule's interaction with biological targets.
The following table summarizes the observed impact of different substituents on the activity of thiazolo[5,4-d]pyrimidine derivatives, which serves as an indicator of altered molecular behavior.
| Position of Substitution | Substituent Type | Observed Impact on Activity | Reference |
| 2, 5, 7 | Various amines | Potent TRPV1 antagonists | mdpi.com |
| 6 | Amine and mercapto arene | Slight positive effect on selectivity | mdpi.com |
| Multiple | Morpholine | Potent and selective antiproliferative activity | nih.gov |
| 2, 7 | Diamino | Potent TRPV1 antagonists | mdpi.com |
Strategic Incorporation of Fluorine Atoms for Molecular Modulation
The introduction of fluorine atoms into the structure of Thiazolo[5,4-d]pyrimidine-7(6H)-thione analogues is a key strategy for fine-tuning their physicochemical properties. This is due to fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong bonds with carbon.
Influence on Lipophilicity and Steric Profiles
Fluorine substitution can have a context-dependent impact on the lipophilicity of a molecule. While often expected to increase lipophilicity, the specific placement of fluorine atoms can sometimes lead to a counterintuitive decrease. The introduction of fluorine alters the molecule's surface polarity and can influence its interactions with both polar and non-polar environments.
The steric profile of a molecule is also affected by fluorination. Although fluorine has a relatively small van der Waals radius, its introduction can lead to significant conformational changes due to steric and electronic interactions with neighboring atoms and functional groups.
Stabilization through Carbon-Fluorine Bond Effects
The carbon-fluorine (C-F) bond is exceptionally strong and is considered the strongest single bond in organic chemistry. nih.gov This inherent strength imparts significant metabolic stability to the molecule, making fluorination a valuable tool in drug design to prevent unwanted metabolic degradation. The high bond dissociation energy of the C-F bond, which can be up to 130 kcal/mol, contributes to this stability. nih.gov
Conformational Dynamics and Stereochemical Considerations
The three-dimensional structure of this compound analogues is a critical determinant of their function. The conformational flexibility of the molecule, along with any stereochemical features, dictates how it can interact with its environment.
The fused ring system of thiazolo[5,4-d]pyrimidine imposes a degree of rigidity on the core structure. Studies on substituted thiazole (B1198619) derivatives have shown that the molecule can be virtually planar. nih.gov However, substituents introduced at various positions can possess rotational freedom, leading to different accessible conformations. The presence of the thiazole ring itself has been shown to reduce the conformational flexibility of molecules in which it is incorporated. researchgate.net Sulfur-containing heterocycles can also engage in attractive non-bonding interactions that help to control the molecular conformation. nih.gov
When substituents introduce chiral centers into the molecule, stereoisomerism becomes an important factor. The different stereoisomers of a molecule can have vastly different biological activities and physicochemical properties. Therefore, the control of stereochemistry during the synthesis of analogues and the study of the properties of individual stereoisomers are essential for understanding their molecular behavior.
Rational Design for Specific Molecular Recognition Events
The rational design of this compound analogues for specific molecular recognition events leverages the structure-activity relationships and molecular modeling techniques to create compounds with desired properties. This approach involves the strategic placement of functional groups to optimize interactions with a specific biological target, such as a receptor binding pocket or an enzyme active site.
Molecular docking studies are a powerful tool in the rational design process, allowing for the visualization of how different analogues might bind to a target. mdpi.comnih.gov These computational methods can predict the binding orientation and estimate the binding affinity of a molecule, guiding the selection of substituents that are likely to enhance molecular recognition. For example, docking studies of 7-amino-thiazolo[5,4-d]pyrimidine derivatives have shown that the scaffold can fit between the side chains of specific amino acids in a receptor, engaging in π-π stacking interactions, while substituents can form polar interactions with other residues. nih.gov
The design of these compounds often involves mimicking the structure of endogenous ligands or known inhibitors. The thiazolo[5,4-d]pyrimidine core is considered a bioisosteric analogue of purines, which are fundamental components of nucleic acids and important signaling molecules. researchgate.net This similarity allows for the design of analogues that can interact with biological systems that recognize purines.
The following table provides examples of the rational design of thiazolo[5,4-d]pyrimidine derivatives for specific molecular targets, as supported by molecular docking and other computational methods.
| Target | Design Strategy | Key Interactions Predicted by Docking | Reference |
| Adenosine (B11128) A1 and A2A Receptors | Modification of substituents at positions 2 and 5 | π-π interactions with Phe168 and Leu249; polar interactions with Asn253 and Glu169 | nih.gov |
| VEGFR-2 | Introduction of aliphatic amino chains at position 7 | Hydrogen bonds with Glu917 and Cys919; π-σ and π-π stacking interactions | mdpi.com |
| Topoisomerase I/DNA complex | Design of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones | Proposed binding modes with the enzyme-DNA complex | nih.gov |
By integrating SAR data with computational modeling, it is possible to rationally design this compound analogues with tailored properties for specific molecular recognition events, paving the way for the development of novel chemical probes and therapeutic agents.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete structural assignment can be achieved.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of Thiazolo[5,4-d]pyrimidine-7(6H)-thione is expected to show distinct signals corresponding to the protons on the bicyclic ring system and the N-H proton. The aromatic region would feature signals for the proton on the thiazole (B1198619) ring (C2-H) and the proton on the pyrimidine (B1678525) ring (C5-H). Due to the influence of the adjacent sulfur and nitrogen atoms, these protons would appear in the downfield region of the spectrum. Additionally, a broad singlet corresponding to the N6-H proton of the thione tautomer is anticipated, the chemical shift of which can be influenced by solvent and concentration.
In studies of substituted derivatives, such as 2-aryl-6H,7H- nih.govncats.iothiazolo[5,4-d]pyrimidine-7-thiones, the proton on the pyrimidine fragment (C5-H) is observed in the range of 8.24–8.30 ppm. researchgate.net For other derivatives like 2-(2-Chlorobenzyl)-5-phenylthiazolo[5,4-d]pyrimidin-7-amine, the aromatic protons appear as a complex multiplet between 7.39 and 7.48 ppm, though this compound exists as the amine tautomer and lacks the N-H proton of the thione.
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C2-H | Downfield Aromatic | Singlet |
| C5-H | Downfield Aromatic | Singlet |
| N6-H | Variable | Broad Singlet |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, the most characteristic signal is that of the thiocarbonyl carbon (C=S). In analogous 2-aryl-substituted derivatives, this carbon resonates significantly downfield in the range of 177.20–177.57 ppm, a key signature for the thione moiety. researchgate.net The other carbon atoms of the heterocyclic rings (C2, C5, C7a, and C8a) would appear at distinct chemical shifts reflecting their electronic environments.
For comparison, the ¹³C NMR spectrum of the derivative 2-(2-Chlorobenzyl)-5-phenylthiazolo[5,4-d]pyrimidin-7-amine shows aromatic carbon signals from 128.25 to 137.94 ppm and carbons of the heterocyclic core at 157.08, 159.87, 164.19, and 165.32 ppm.
Table 2: Characteristic ¹³C NMR Chemical Shifts for Thiazolo[5,4-d]pyrimidine-7-thione Derivatives
| Carbon Assignment | Chemical Shift Range (δ, ppm) | Source Compound Type |
| C=S (C7) | 177.20 – 177.57 | 2-Aryl-thiazolo[5,4-d]pyrimidine-7-thiones researchgate.net |
| Heterocyclic Carbons | 157 – 166 | Substituted Thiazolo[5,4-d]pyrimidines |
| Aromatic Carbons | 128 – 138 | Substituted Thiazolo[5,4-d]pyrimidines |
Advanced Multi-dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially for complex substituted analogs, advanced multi-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) can establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are crucial for confirming connectivity and differentiating between isomers, providing definitive structural elucidation of novel Thiazolo[5,4-d]pyrimidine (B3050601) derivatives.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational bands would include the N-H stretch, C=N stretching of the fused rings, and the characteristic C=S (thiocarbonyl) stretching vibration.
In related structures, the N-H stretching vibration typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C=N imine stretching vibrations are expected in the 1640-1550 cm⁻¹ range. The thiocarbonyl (C=S) stretching band, which is a key indicator of the thione functional group, usually appears between 1250 and 1020 cm⁻¹. For instance, in the related compound 2-(4-Chlorophenyl)-6H,7H- nih.govncats.iooxazolo[5,4-d]pyrimidine-7-thione, characteristic IR bands are observed at 1609, 1567, and 1537 cm⁻¹. researchgate.net
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3100 - 3400 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=N | Stretch | 1550 - 1640 |
| C=C | Stretch | 1450 - 1600 |
| C=S | Stretch | 1020 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, with a molecular formula of C₅H₃N₃S₂, the expected monoisotopic mass is 168.9768 g/mol . ncats.io In ESI-MS analysis, the compound would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 169.9841 or a deprotonated ion [M-H]⁻ at m/z 167.9695.
Studies on the fragmentation of related thiazolopyrimidine and pyrimidinethione structures show that the pyrimidine ring is generally more stable than the attached thiazole ring. sapub.org The fragmentation pathways often involve the initial loss of small functional groups, followed by the decomposition of the heterocyclic rings. This analysis helps to confirm the integrity of the fused ring system. sapub.org High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing highly accurate mass measurements of the molecular ion.
An article on the advanced spectroscopic characterization and structural elucidation of this compound, as per the requested outline, cannot be generated at this time. A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental data for the parent compound, this compound, in the specified analytical areas.
The available research predominantly focuses on the synthesis and biological activities of various derivatives of the thiazolo[5,4-d]pyrimidine scaffold. While these studies often employ spectroscopic techniques for characterization, the data presented is for substituted analogs, not the core this compound molecule.
Specifically, the search did not yield any published data for:
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): No specific MALDI-MS analysis, including details on matrices or observed mass-to-charge ratios for this compound, was found.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: Detailed photophysical studies, including absorption maxima and emission spectra for this compound, are not available in the reviewed literature. The existing data pertains to different, albeit related, heterocyclic systems.
X-ray Crystallography: A precise three-dimensional structure of this compound determined by X-ray crystallography has not been published. The crystallographic data found is for derivatives with different substituents or isomeric forms of the thiazolopyrimidine core.
Due to the strict instructions to focus solely on "this compound" and to exclude information related to its derivatives, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline. The generation of such an article would require access to primary research data that is not currently available in the public domain.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold. These methods model the electronic structure of the molecule to predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For heterocyclic systems like thiazolo[5,4-d]pyrimidine derivatives, DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles, as well as to map the molecular electrostatic potential (MEP). The MEP surface helps identify nucleophilic and electrophilic sites, providing crucial insights into the molecule's reactive behavior. These calculations are foundational for understanding the compound's physical and chemical properties.
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | Calculation of the lowest energy conformation, including bond lengths and angles. | Provides the most stable 3D structure of the molecule. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing regions of positive and negative potential. | Identifies sites prone to electrophilic and nucleophilic attack, predicting intermolecular interactions. |
| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Aids in the structural characterization and interpretation of experimental spectroscopic data. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity. For thiazolo[5,4-d]pyrimidine systems, analysis of these orbitals reveals how charge transfer can occur within the molecule, influencing its biological activity.
| Orbital/Parameter | Typical Energy Range (eV) | Description |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |
| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
Molecular Simulation Techniques
Molecular simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets, such as proteins and enzymes. These techniques provide a dynamic view that complements the static picture offered by quantum chemical calculations.
Ligand-Macromolecule Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For derivatives of the thiazolo[5,4-d]pyrimidine core, docking studies have been instrumental in understanding their binding modes with various biological targets, including adenosine (B11128) receptors. nih.gov These studies reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. For instance, docking studies of 7-amino-thiazolo[5,4-d]pyrimidine derivatives into the human A2A adenosine receptor have shown that the pyrimidine (B1678525) scaffold is positioned between Phe168 and Leu249, forming π–π interactions. nih.gov The exocyclic amino group often forms crucial polar interactions with residues like Asn253 and Glu169. nih.gov
| Interaction Type | Interacting Ligand Moiety | Receptor Amino Acid Residues (Example: hA2A AR) |
|---|---|---|
| π–π Stacking | Thiazolo[5,4-d]pyrimidine core | Phe168, Leu249 |
| Hydrogen Bonding / Polar Interactions | Exocyclic Amine Group | Asn253, Glu169 |
| Non-polar Interactions | Substituents at the 2-position | Leu267, Met270, Tyr271 |
Molecular Dynamics Simulations for Conformational Sampling
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and conformational dynamics of the ligand-receptor complex over time. MD simulations model the atomic motions of the system, providing insights into the stability of the binding pose predicted by docking. nih.govnih.gov For related thiazolo-pyrimidine structures, MD simulations have been used to investigate the stability of the ligand within the binding site of its target protein. nih.govnih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can confirm the stability of the complex and observe how the ligand samples different conformations within the binding pocket, which is crucial for understanding its mechanism of action. nih.gov
Computational Prediction of Binding Energies
Computational methods are also used to predict the binding affinity, or binding free energy, of a ligand to its macromolecular target. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can estimate the free energy of binding from MD simulation trajectories. These calculations are valuable for ranking potential drug candidates and understanding the energetic contributions of different interactions. For example, studies on thiazolo[5,4-d]pyrimidine derivatives have calculated interaction energies to support binding affinity data from in vitro experiments. nih.gov In closely related oxazolo[5,4-d]pyrimidine (B1261902) systems, free energies of binding have been calculated to be in the range of -38.5 to -47.3 kJ/mol for targets like VEGFR-2. mdpi.com These predictions help to rationalize the structure-activity relationships observed experimentally.
| Compound Class | Biological Target | Predicted Binding Energy (Example) | Computational Method |
|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine derivatives | Adenosine A2A Receptor | Interaction energies calculated | Molecular Docking |
| Oxazolo[5,4-d]pyrimidine derivatives | VEGFR-2 | -38.5 to -47.3 kJ/mol | Molecular Docking |
In Silico Prediction of Spectroscopic Parameters (Computational IR, NMR, UV-Vis)
While experimental spectroscopic methods provide definitive data on the structure of synthesized compounds, computational approaches offer predictive insights that can aid in spectral assignment and the understanding of molecular electronic properties. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for these predictions.
Computational IR Spectroscopy: Theoretical Infrared (IR) spectra are typically calculated using DFT methods. These calculations determine the vibrational frequencies of the molecule, which correspond to the absorption bands in an experimental IR spectrum. For Thiazolo[5,4-d]pyrimidine-7(6H)-thione, key vibrational modes would include the C=S stretching of the thione group, N-H bending and stretching frequencies associated with the pyrimidine ring, and various C-N, C-S, and C=C bond vibrations within the fused heterocyclic system. Comparing calculated frequencies with experimental data for related derivatives helps validate the computational model and aids in the precise assignment of spectral peaks.
Computational NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with DFT, is commonly used to calculate NMR shielding tensors, which are then converted into chemical shifts. For this compound, calculations would predict the chemical shifts for the protons on the pyrimidine and thiazole (B1198619) rings, as well as the carbon atoms throughout the bicyclic structure. These theoretical values serve as a reference to help interpret and assign complex experimental NMR spectra of its derivatives researchgate.net.
Computational UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). This analysis calculates the energies of electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These transitions correspond to the absorption maxima (λmax) in a UV-Vis spectrum. Computational studies on related heterocyclic systems, such as thiazolo[5,4-d]thiazoles, have utilized these methods to interpret photophysical data by analyzing the nature of the electronic transitions researchgate.net. For this compound, TD-DFT calculations could elucidate the π-π* and n-π* transitions responsible for its characteristic UV-Vis absorption bands.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to analyze chemical information, enabling the prediction of biological activities and properties. A key component of this field is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in the chemical structure of a series of compounds with changes in their biological activity.
The thiazolo[5,4-d]pyrimidine scaffold has been identified as a template for designing new therapeutic agents, particularly in cancer research nih.govrsc.org. Although specific QSAR models for this compound are not widely published, structure-activity relationship (SAR) studies on its derivatives have provided crucial data for building such models. These studies reveal how different substituents on the core structure influence biological effects, such as antiproliferative activity nih.govrsc.org.
For instance, in a series of thiazolo[5,4-d]pyrimidine derivatives designed as antiproliferative agents, the nature of the substituents at various positions was found to be critical for activity against human gastric cancer cells nih.govrsc.org. QSAR modeling on analogous heterocyclic systems, like 1,2,4-triazolo[1,5-a]pyrimidine, demonstrates how molecular descriptors (e.g., electronic, steric, and lipophilic properties) can be used to build regression models that predict biological activity, such as the inhibition of a specific enzyme or parasite mdpi.com.
A typical QSAR study on thiazolo[5,4-d]pyrimidine derivatives would involve:
Data Collection: Assembling a dataset of derivatives with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), polar surface area, and various topological and quantum-chemical parameters.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation linking the most significant descriptors to the biological activity mdpi.com.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness.
The insights from these SAR and QSAR studies are fundamental for medicinal chemistry, guiding the rational design of new, more potent, and selective thiazolo[5,4-d]pyrimidine-based drug candidates.
Advanced Research Applications in Chemical and Material Sciences
Molecular Probes in Biochemical and Enzymatic Assays
The utility of Thiazolo[5,4-d]pyrimidine-7(6H)-thione as a molecular probe in biochemical and enzymatic assays is an area that is not extensively documented in current scientific literature. Molecular probes are instrumental in understanding biological processes, and compounds with heterocyclic scaffolds are often investigated for such purposes due to their potential for fluorescence or specific binding interactions.
While derivatives of the related thiazolo[5,4-d]thiazole (B1587360) have been explored for their fluorescent properties, there is a notable lack of specific studies on the application of this compound as a molecular probe. The inherent structure of the molecule, featuring a fused thiazole (B1198619) and pyrimidine (B1678525) ring system, suggests that it could be chemically modified to develop fluorescent probes. Such probes could potentially be used to investigate enzymatic activities or to visualize specific cellular components. However, without dedicated research, its efficacy and applicability in this domain remain speculative.
Supramolecular Chemistry and Self-Assembly Architectures
The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions, which are central to the field of supramolecular chemistry and crystal engineering. The molecular structure of this compound possesses key features that suggest a rich potential for forming intricate self-assembly architectures.
Exploration of Hydrogen Bonding Networks in Solid State
Chalcogen Bonding Interactions and their Role in Crystal Engineering
The presence of sulfur atoms in the thiazole ring and the thione group introduces the possibility of chalcogen bonding. Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic region. The sulfur atom of the thione group, in particular, could engage in such interactions with nucleophilic atoms or regions in neighboring molecules. These directional interactions can be a powerful tool in crystal engineering to control the packing of molecules and to design crystalline materials with specific properties. However, specific research focusing on the role of chalcogen bonding in the crystal structure of this compound has not been prominently reported.
Influence on Crystalline Self-Assembly Motifs
The interplay of hydrogen bonding, chalcogen bonding, and π-π stacking interactions (arising from the aromatic rings) would be expected to give rise to specific and predictable self-assembly motifs in the crystalline state of this compound. The study of these motifs is crucial for understanding the relationship between molecular structure and macroscopic properties. While the potential for such motifs is high, their experimental realization and detailed analysis for this specific compound require further investigation.
Materials Science for Novel Functional Materials Development
The development of new functional materials is a cornerstone of modern materials science. Heterocyclic compounds are often explored for their potential in electronic and optical applications due to their tunable electronic properties.
Investigation in Organic Electronics and Wide-Bandgap Semiconductors
The related structural motif of thiazolo[5,4-d]thiazole has garnered attention as a building block for organic semiconductors. rsc.org These materials are valued for their application in plastic electronics due to their rigid, planar structure which can facilitate efficient intermolecular π-π overlap, a key factor for charge transport. rsc.org
Given the structural similarities, it is plausible to hypothesize that this compound could also exhibit interesting electronic properties. The electron-deficient nature of the pyrimidine ring combined with the thiazole moiety might result in a wide-bandgap semiconductor. Such materials are of interest for applications in various electronic devices. However, there is a lack of direct experimental evidence or theoretical studies investigating the electronic properties and potential semiconductor applications of this compound itself. Research in this area would be necessary to determine its viability for the development of novel functional materials.
Development of Optically Active Materials
While this compound itself is an achiral molecule and does not exhibit optical activity, its scaffold serves as a valuable starting point for the development of novel, optically active materials. ncats.io The creation of chirality in derivatives of this heterocyclic system can be achieved through synthetic modifications that introduce chiral centers or axial chirality. These modifications can transform the molecule into a component for advanced optical materials with applications in fields such as chiral sensing, asymmetric catalysis, and optoelectronics.
The strategies for inducing optical activity in this compound derivatives primarily involve the introduction of chiral substituents. This can be accomplished by reacting the core molecule with enantiomerically pure reagents. For instance, the nitrogen and sulfur atoms in the ring system provide reactive sites for the attachment of chiral side chains. These side chains can contain stereogenic centers, which would render the entire molecule chiral.
Another approach is the synthesis of derivatives where the thiazolopyrimidine core is part of a larger, inherently chiral structure. This could involve the creation of atropisomers, where rotation around a single bond is restricted, leading to stable, non-superimposable mirror images.
The potential applications for such chiral derivatives are significant. In the field of materials science, the incorporation of these molecules into polymers or metal-organic frameworks could lead to materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. These properties are highly sought after for the development of advanced display technologies and optical data storage. In chemical synthesis, chiral thiazolopyrimidine derivatives could act as ligands for asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.
Below is a table outlining hypothetical chiral derivatives and their potential applications:
| Chiral Derivative Type | Method of Inducing Chirality | Potential Application |
| N-Substituted with Chiral Moiety | Reaction with an enantiopure alcohol or amine | Chiral solvating agent |
| S-Alkylated with Chiral Group | Nucleophilic substitution with a chiral alkyl halide | Asymmetric catalysis ligand |
| Atropisomeric Biaryl Derivative | Sterically hindered coupling to another aromatic ring | Chiroptical sensor |
Compound as a Versatile Synthetic Building Block for Complex Heterocyclic Systems
The this compound core is a valuable and versatile building block in organic synthesis, providing a foundation for the construction of more complex, multi-ring heterocyclic systems. Its fused ring structure and multiple reaction sites allow for a variety of chemical transformations, leading to a diverse range of annulated and fused pyrimidine derivatives, as well as nucleoside analogues for chemical biology research.
The reactivity of the this compound scaffold allows for its elaboration into a variety of annulated and fused pyrimidine derivatives. The presence of the pyrimidine and thiazole rings offers multiple sites for further chemical modifications and ring-forming reactions.
One common strategy involves the use of the thione group as a handle for further reactions. For example, it can be S-alkylated and then subjected to intramolecular cyclization to form a new ring fused to the pyrimidine core. Additionally, the nitrogen atoms in the pyrimidine ring can be functionalized to build new heterocyclic rings.
Researchers have successfully synthesized a range of derivatives by modifying the core structure. These synthetic strategies often involve multi-step sequences that build upon the initial thiazolopyrimidine framework. For example, derivatives have been prepared with various substituents at different positions of the ring system, leading to compounds with diverse chemical properties and potential applications. nih.govrsc.orgnih.gov
The following table summarizes some of the synthetic transformations used to construct fused pyrimidine derivatives from a thiazolopyrimidine core:
| Reaction Type | Reagents | Resulting Structure |
| S-Alkylation followed by Cyclization | Dihaloalkanes | Formation of a new sulfur-containing ring |
| N-Acylation and Condensation | Acyl chlorides and a base | Fused polycyclic aromatic system |
| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki coupling) | Aryl-substituted thiazolopyrimidines |
The structural similarity of the thiazolopyrimidine core to naturally occurring purines makes it an excellent candidate for the synthesis of nucleoside analogues. nih.gov While much of the research in this area has focused on the isomeric thiazolo[4,5-d]pyrimidine (B1250722) system, the synthetic methodologies are broadly applicable to the this compound scaffold. nih.gov
Nucleoside analogues are created by attaching a sugar moiety, typically a ribose or deoxyribose derivative, to the heterocyclic base. This is generally achieved through a glycosylation reaction, where a nitrogen atom of the thiazolopyrimidine ring attacks the anomeric carbon of a protected sugar.
The resulting nucleoside analogues are of significant interest in chemical biology and medicinal chemistry. They can act as probes to study the function of enzymes and receptors that interact with natural nucleosides. Furthermore, they can exhibit biological activity themselves, for instance, by interfering with DNA or RNA synthesis, which makes them potential therapeutic agents. researchgate.net
The synthesis of these analogues allows for the systematic exploration of structure-activity relationships. By varying the structure of the heterocyclic base and the sugar moiety, researchers can fine-tune the biological properties of the resulting nucleoside analogues.
The table below outlines the key steps in the synthesis of a thiazolopyrimidine nucleoside analogue:
| Step | Description | Key Reagents |
| 1. Protection | Protection of reactive functional groups on the sugar moiety. | Acetic anhydride (B1165640), pyridine |
| 2. Glycosylation | Coupling of the protected sugar with the thiazolopyrimidine base. | Silylated base, glycosyl halide, Lewis acid |
| 3. Deprotection | Removal of the protecting groups to yield the final nucleoside analogue. | Methanolic ammonia (B1221849) |
Future Research Directions and Concluding Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to the thiazolo[5,4-d]pyrimidine (B3050601) core often involve multi-step processes that may utilize harsh reagents and solvents. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of eco-friendly solvents like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of synthesis. mdpi.com Microwave-assisted and ultrasound-promoted reactions also present opportunities for shorter reaction times and improved energy efficiency. researchgate.netijnc.ir
One-Pot Syntheses: Designing cascade or domino reactions where multiple bond-forming events occur in a single pot would enhance efficiency by minimizing intermediate isolation and purification steps.
Solid-Phase Synthesis: Expanding the use of solid-phase synthesis techniques could facilitate the rapid generation of diverse libraries of thiazolo[5,4-d]pyrimidine-7(6H)-thione derivatives for high-throughput screening. rsc.orgresearchgate.net This method allows for easier purification and automation.
Catalytic Methods: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity in the synthesis of substituted analogs.
A comparative look at conventional versus potential green synthesis parameters is presented below:
| Parameter | Conventional Methods | Potential Green Methods |
| Solvents | Often high-boiling, toxic solvents (e.g., DMF, nitrobenzene) | Water, ethanol, ionic liquids, deep eutectic solvents |
| Energy | Prolonged heating | Microwave irradiation, sonication |
| Catalysts | Stoichiometric reagents, harsh acids/bases | Reusable catalysts, biocatalysts |
| Efficiency | Multi-step, requires purification of intermediates | One-pot reactions, solid-phase synthesis |
Elucidation of Underexplored Reactivity Pathways
A thorough understanding of the reactivity of the this compound scaffold is crucial for the design and synthesis of novel derivatives with tailored properties. The thione group, in particular, offers a rich chemistry that is yet to be fully exploited.
Future investigations should focus on:
Tautomerism: A detailed study of the thiol-thione tautomerism is warranted, as the predominant tautomer can significantly influence the compound's reactivity and biological interactions.
S-Alkylation and S-Oxidation: While S-alkylation is a known reaction, a systematic exploration of reactions with a wider range of electrophiles could yield novel compounds. The oxidation of the thione group to the corresponding sulfoxide (B87167) or sulfone is another area ripe for investigation.
N-Alkylation and Acylation: The reactivity of the nitrogen atoms in the pyrimidine (B1678525) ring towards various electrophiles should be systematically studied to generate a diverse range of N-substituted derivatives.
Cycloaddition Reactions: The potential of the thiazolo[5,4-d]pyrimidine core to participate in cycloaddition reactions could open up pathways to more complex, polycyclic structures with unique three-dimensional shapes. researchgate.net
Application of Advanced Characterization Techniques for Deeper Structural Insights
While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, the application of more advanced characterization methods can provide a deeper understanding of the structural and electronic properties of this compound and its derivatives.
Techniques that could yield valuable insights include:
Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.com This is crucial for understanding crystal packing and for validating computational models.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unequivocally assign proton and carbon signals, especially for complex substituted derivatives. Solid-state NMR could provide insights into the structure and dynamics in the solid phase.
Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations can aid in the interpretation of spectra and provide a more detailed understanding of the molecule's electronic structure and vibrational modes.
| Technique | Information Gained |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, intermolecular interactions. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals, connectivity information. |
| Solid-State NMR | Structural information in the solid phase, polymorphism studies. |
| Computational Spectroscopy | Prediction and interpretation of spectra, electronic structure analysis. |
Integration of Predictive Computational Design in Molecular Discovery
In silico methods are becoming indispensable in modern chemical research, enabling the rational design of molecules with desired properties and reducing the time and cost associated with experimental work.
Future research should leverage computational tools for:
Structure-Activity Relationship (SAR) Studies: Computational modeling can help to elucidate the relationship between the structure of thiazolo[5,4-d]pyrimidine derivatives and their biological activity, guiding the design of more potent and selective compounds. rsc.orgnih.gov
Molecular Docking: Docking studies can predict the binding modes of these compounds with biological targets such as enzymes and receptors, providing insights into their mechanism of action and helping to prioritize candidates for synthesis and biological evaluation. nih.govmdpi.com
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.
Quantum Chemical Calculations: These calculations can be used to predict a range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures, which can guide synthetic efforts and the interpretation of experimental data.
Expanding Multidisciplinary Applications in Chemical and Pharmaceutical Sciences
The thiazolo[5,4-d]pyrimidine scaffold has already shown promise in a variety of applications, but its full potential is far from realized. Future research should aim to explore its utility in a broader range of fields.
Potential areas for expansion include:
Medicinal Chemistry: Beyond the currently explored areas of anticancer and anti-inflammatory research, derivatives could be screened for a wider range of biological activities, including as antiviral, antifungal, and neuroprotective agents. researchgate.netresearchgate.net The structural similarity to purines suggests potential as kinase inhibitors or adenosine (B11128) receptor modulators. nih.govnih.gov
Materials Science: The planar, electron-rich nature of the thiazolo[5,4-d]pyrimidine core suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). rsc.org
Agrochemicals: The biological activity of related heterocyclic compounds suggests that this compound derivatives could be explored for their potential as herbicides, fungicides, or insecticides. researchgate.net
Chemical Biology: Fluorescently tagged derivatives could be developed as chemical probes to study biological processes or to visualize specific cellular components.
The continued exploration of this compound and its analogs holds significant promise for advancements across the chemical and pharmaceutical sciences. By embracing innovative synthetic methods, delving deeper into its fundamental reactivity, utilizing advanced characterization and computational tools, and exploring a wider range of applications, the scientific community can unlock the full potential of this versatile heterocyclic scaffold.
Q & A
Q. What are the optimized synthetic routes for Thiazolo[5,4-d]pyrimidine-7(6H)-thione, and how do reaction conditions influence yield?
this compound derivatives are synthesized via multi-step reactions involving cyclization with alkyl orthoesters. For example, 2,4-dichloro-5-amino-6-methylpyrimidine reacts with hydrazine to form 5-hydrazinyl intermediates, followed by cyclization with orthoesters in acetonitrile under reflux with catalytic acetic acid. Yields (62–89%) depend on stoichiometry, solvent polarity, and catalyst choice . Alternative pathways, such as condensation of dehydroacetic acid with thiosemicarbazide, highlight the role of intermediates like diacetylacetone, where pathway selection (e.g., kinetic vs. thermodynamic control) affects product distribution .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Elemental analysis, UV-Vis, and NMR spectroscopy are essential for confirming purity and structural motifs. For instance, -NMR identifies substituents on the thiazolo-pyrimidine core, while IR spectroscopy verifies thione (C=S) and amine (N–H) groups. Mass spectrometry (e.g., EPA/NIH Mass Spectral Database) provides molecular weight confirmation, as seen for 5-methyl-Thiazolo[5,4-d]pyrimidine-7(4H)-thione (CHNS; m/z 183) .
Q. How can researchers resolve contradictions in reported synthetic methods for this compound?
Contradictions often arise from divergent reagents (e.g., orthoesters vs. thiosemicarbazide) or reaction conditions. Systematic optimization studies, such as varying catalysts (acetic acid vs. metal catalysts) or solvents (polar aprotic vs. protic), can reconcile discrepancies. For example, Kranz et al. compared pathways using dehydroacetic acid vs. diacetylacetone intermediates to validate the dominant mechanism .
Advanced Research Questions
Q. What strategies enable the incorporation of this compound into functional materials (e.g., semiconductors or MOFs)?
The π-conjugated thiazolo-pyrimidine core enhances charge transport in semiconductors. For example, thiazolo[5,4-d]thiazole derivatives are integrated into D–π–A systems with spirobifluorene donors and thiophene linkers, achieving energy gaps of 2.5–3.0 eV for electroluminescent devices . In metal-organic frameworks (MOFs), thiazolo[5,4-d]thiazole ligands coordinate with Cd/Zn nodes to create luminescent sensors for environmental contaminants (e.g., heavy metals) via fluorescence quenching .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to correlate electronic properties with bioactivity. For instance, 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2–a]pyrimidin-4-one was identified as a xanthine oxidase inhibitor via in silico docking and ADMET profiling . Similarly, ricin inhibitors were optimized by simulating interactions with the 5-aminooxazolo[5,4-d]pyrimidine scaffold .
Q. What role does this compound play in photocatalytic systems?
Thiazolo[5,4-d]thiazole-linked covalent organic frameworks (COFs) paired with nickel-thiolate clusters (NiME) enable noble-metal-free solar fuel production. The COF’s extended π-system enhances light absorption, while NiME facilitates hydrogen evolution via well-defined catalytic centers .
Q. How do substituents on the thiazolo-pyrimidine core modulate electrochemical properties?
Electron-withdrawing groups (e.g., –Cl, –NO) lower LUMO levels, improving electron affinity in semiconductors. For example, 2,5-bis(5-aryl-3-hexylthiophen-2-yl) derivatives exhibit tunable charge transport properties, validated by cyclic voltammetry and DFT .
Methodological Considerations
Q. What experimental controls are critical when evaluating biological activity (e.g., enzyme inhibition)?
Include positive controls (e.g., known inhibitors like allopurinol for xanthine oxidase) and negative controls (scaffold-only analogs). Dose-response curves (IC) and kinetic assays (e.g., Lineweaver-Burk plots) validate mechanism of action, as demonstrated for ricin inhibitors (IC ~1–3 mM) .
Q. How can researchers optimize reaction scalability for gram-scale synthesis?
Microwave-assisted synthesis reduces reaction times (e.g., one-pot synthesis of thiazolo-thiazoles in 2–4 hours) . Flow chemistry or solvent-free conditions minimize purification steps, as seen in cyclization reactions with orthoesters .
Q. What are the challenges in crystallizing this compound derivatives for X-ray studies?
Poor solubility in common solvents (e.g., DMSO, ethanol) necessitates mixed-solvent systems (e.g., DMF/water). Slow evaporation and seeding techniques aid in obtaining single crystals, as reported for triazolo-pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
